BIS THF Nitro Derivative 1
Description
Significance of Heterocyclic Motifs in Advanced Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and biology. elsevier.com Their unique electronic and structural properties make them indispensable building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. acs.orgnih.gov Over 90% of new drugs approved incorporate heterocyclic structures, a testament to their importance in medicinal chemistry. rsc.org The presence of heteroatoms like oxygen or nitrogen imparts distinct reactivity and allows for specific interactions with biological targets, such as enzymes and receptors. nih.gov This makes heterocyclic frameworks, like the fused tetrahydrofuran (B95107) rings in BIS THF Nitro Derivative 1, a central focus of scientific research and innovation. rsc.orgrsc.org
Role of Nitro Functionality in Modern Synthetic Strategies
The nitro group (–NO₂) is a highly versatile functional group in modern organic synthesis. rsc.org Historically important as precursors for dyes and explosives, nitro compounds are now recognized as crucial intermediates for constructing complex molecules. rsc.org The strong electron-withdrawing nature of the nitro group activates aromatic rings for nucleophilic aromatic substitution (SNAr), where it can also serve as a leaving group. rsc.orgrsc.org Furthermore, the nitro group can be readily transformed into a wide variety of other functional groups, most notably amines through reduction. rsc.orgresearchgate.net This versatility allows chemists to use nitro-containing molecules as "linchpin" reagents in multi-step syntheses. In the context of this compound, the 4-nitrophenyl group serves as an excellent leaving group, making the carbonate moiety highly reactive toward nucleophiles for the formation of carbamates. emerginginvestigators.org
Historical Development and Evolution of Tetrahydrofuran Chemistry
Tetrahydrofuran (THF), a cyclic ether with the formula (CH₂)₄O, is a staple in both laboratory and industrial chemistry. Initially synthesized in the early 20th century, its utility as a versatile, polar aprotic solvent has led to widespread use. researchgate.net The industrial production of THF has evolved, with early methods based on the decarbonylation of furfural, a product from agricultural waste. elsevier.com Modern production predominantly relies on the acid-catalyzed dehydration of 1,4-butanediol. Beyond its role as a solvent, the THF ring is a structural component in numerous natural products, particularly lignans, which exhibit a wide range of biological activities. nih.govmdpi.comtandfonline.com This has driven the development of sophisticated synthetic methodologies to construct substituted and fused THF ring systems with high stereochemical control. nih.govmdpi.com
Rationale for Investigating the this compound Architectural Framework
The architectural framework of this compound is of significant interest primarily due to its role as a key intermediate in the synthesis of potent pharmaceuticals. The core of the molecule is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as the bis-THF moiety. This specific stereoisomer has been identified as a "privileged" P2-ligand for HIV-1 protease inhibitors. nih.govresearchgate.netresearchgate.net Its rigid, three-dimensional structure allows it to form strong hydrogen bonding interactions with the backbone of the HIV-1 protease active site, contributing significantly to the potency and high resistance barrier of drugs like Darunavir. nih.govresearchgate.net
The second component, the 4-nitrophenyl carbonate group, is a highly effective activating group. nbinno.com It is introduced by reacting the bis-THF alcohol with bis(4-nitrophenyl) carbonate. The resulting derivative, this compound, is an activated intermediate. The 4-nitrophenoxide is an excellent leaving group, facilitating the reaction of the carbonate with an amine to form a stable carbamate (B1207046) linkage, which is a key step in attaching the bis-THF moiety to the rest of the protease inhibitor structure. emerginginvestigators.org Therefore, the rationale for investigating this framework is rooted in its direct application to the efficient synthesis of advanced antiviral therapeutics.
Position of this compound within Contemporary Academic Chemical Research
Within contemporary research, this compound is not typically an end target but rather a crucial synthetic intermediate and a well-characterized reference compound. Its primary significance lies in the field of medicinal chemistry, specifically in the development of next-generation HIV-1 protease inhibitors designed to combat drug-resistant viral strains. osti.gov Research focuses on the efficient and stereoselective synthesis of its core component, the bis-THF alcohol, and its subsequent activation and coupling. researchgate.netacs.org The compound serves as a benchmark for developing new synthetic routes and coupling strategies in the production of complex, biologically active molecules. nih.govresearchgate.net
Overview of Relevant Literature on Bis-Tetrahydrofuran and Nitro-Substituted Compounds
The literature extensively covers the components of this compound. A significant body of work is dedicated to the synthesis and biological evaluation of HIV-1 protease inhibitors containing the bis-THF scaffold. nih.govnih.govresearchgate.net These studies confirm the critical role of the bis-THF moiety in binding to the protease enzyme. nih.govresearchgate.net Separately, the chemistry of nitro-substituted compounds is a vast field, with reviews covering their use as versatile building blocks in organic synthesis, including their role in forming N-heterocycles and as photo-oxidants. rsc.orguga.edu The specific use of 4-nitrophenyl carbonate and the related 4-nitrophenyl chloroformate as activating agents for alcohols and amines is also well-documented. chemimpex.comthieme-connect.com
The synthesis of the bis-tetrahydrofuran core of this compound, specifically the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been a major focus of research due to its importance in pharmaceuticals. researchgate.net Numerous synthetic strategies have been developed to achieve high diastereoselectivity and enantioselectivity. Key approaches include:
Substrate-controlled synthesis starting from chiral pool materials like D-glyceraldehyde derivatives. acs.org
Catalytic cycloadditions , such as the one-step cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran (B140613) using various catalysts, followed by enzymatic resolution to enhance enantiomeric purity. acs.orgnih.gov
Diastereoselective Michael additions of nitromethane (B149229) to α,β-unsaturated esters, followed by Nef oxidation and cyclization. researchgate.net
Photocycloaddition between furan (B31954) and protected glycol aldehydes, followed by hydrogenation and kinetic resolution. acs.org
These methodologies highlight the chemical ingenuity applied to construct this complex and valuable chiral building block efficiently.
Detailed Research Findings
The primary research application of this compound is as a direct precursor in the synthesis of HIV-1 protease inhibitors. The synthesis involves the reaction of the key chiral building block, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, with an activating agent to facilitate its coupling to a sulfonamide or other core structure.
Synthesis Reaction: The formation of this compound is typically achieved by reacting the bis-THF alcohol with bis(4-nitrophenyl) carbonate (BNPC). BNPC is a preferred reagent because it is a stable, crystalline solid that efficiently activates the alcohol. nbinno.com
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol + Bis(4-nitrophenyl) carbonate → (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate
This activated intermediate is then reacted with the appropriate amine-containing fragment of the target drug, where the 4-nitrophenoxide is displaced to form the final carbamate linkage.
Interactive Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| This compound | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate | 288296-64-0 | C₁₃H₁₃NO₇ | 295.24 |
| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Bis-THF alcohol; Furofuranol | 253265-97-3 | C₆H₁₀O₃ | 130.14 |
| Bis(4-nitrophenyl) carbonate | BNPC | 5070-13-3 | C₁₃H₈N₂O₇ | 304.21 |
| Tetrahydrofuran | THF; Oxolane | 109-99-9 | C₄H₈O | 72.11 |
Data sourced from PubChem and other chemical suppliers. nih.govlgcstandards.com
Table 2: Compound Names Mentioned in Article
| Compound Name Mentioned in Article | Chemical Name |
|---|---|
| This compound | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate |
| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
| Tetrahydrofuran | Tetrahydrofuran |
| Darunavir | ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(isobutyl)amino)-1-benzyl-2-hydroxypropyl)carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester |
| Bis(4-nitrophenyl) carbonate | Bis(4-nitrophenyl) carbonate |
| 1,4-butanediol | Butane-1,4-diol |
Established Reactivity Patterns of Organic Nitro Compounds
The chemical behavior of this compound is significantly influenced by the presence of the aromatic nitro group. Organic nitro compounds exhibit a wide range of reactivity, making them versatile tools in organic synthesis. scispace.comsci-hub.se The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). wikipedia.org
Key reactions involving the nitro group include:
Reduction to Amines: The most prominent reaction of nitroaromatics is their reduction to the corresponding primary amines. This transformation is fundamental in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comnumberanalytics.com A variety of reducing agents can be employed, with the specific choice often allowing for the isolation of intermediate reduction products like nitroso compounds and hydroxylamines. numberanalytics.com
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups on the aromatic ring by nucleophiles. This is a powerful method for introducing a range of functionalities onto the aromatic core.
Reactions of the α-Carbon (for nitroalkanes): In aliphatic nitro compounds, the protons on the carbon adjacent to the nitro group are acidic and can be removed by a base to form a nitronate ion. wikipedia.org This anion can then participate in various carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction and Michael additions. scispace.comwikipedia.org
Cycloaddition Reactions: Nitro compounds can participate in cycloaddition reactions, further highlighting their synthetic utility. scispace.comsci-hub.se
The reactivity of the nitro group allows for its conversion into numerous other functional groups, enhancing the synthetic value of nitro-containing intermediates. scispace.com
Advanced Synthetic Techniques Applicable to Complex Organic Scaffolds
The synthesis of molecules with complex three-dimensional structures, such as the bis-THF core of this compound, necessitates the use of advanced synthetic methodologies. These techniques are designed to achieve high levels of efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and sustainability. numberanalytics.comnumberanalytics.com
Catalytic Methods: Catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules under mild conditions with high precision. numberanalytics.comnumberanalytics.com
Transition Metal Catalysis: Catalysts based on metals like palladium, rhodium, copper, and gold are instrumental in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnumberanalytics.com Reactions such as cross-coupling, cyclization, and hydrogenation are frequently employed in the synthesis of heterocyclic systems. numberanalytics.com For instance, palladium-catalyzed reactions are crucial for creating complex molecular architectures. solubilityofthings.com
Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful strategy for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds without the need for metal catalysts. numberanalytics.comnumberanalytics.com
Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity and operate under environmentally benign conditions. They are increasingly used for key transformations in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.comsolubilityofthings.com
Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms is critical, particularly in the synthesis of bioactive compounds.
Asymmetric Catalysis: This approach uses chiral catalysts to selectively produce one enantiomer of a product over the other. numberanalytics.compnas.org
Substrate and Reagent Control: The inherent chirality of the starting material or the use of chiral reagents can direct the stereochemical outcome of a reaction.
Intramolecular Reactions: Cyclization reactions of substrates containing tethered reactive groups are a powerful means of constructing cyclic systems like tetrahydrofurans with a high degree of stereocontrol. nih.gov
Green Chemistry Approaches: Modern synthetic chemistry also emphasizes the use of environmentally friendly methods.
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and improve yields. ijpsjournal.com
Flow Chemistry: Performing reactions in continuous flow systems can enhance efficiency, safety, and scalability. numberanalytics.com
Use of Greener Solvents: The replacement of hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a key principle of green chemistry. numberanalytics.comnih.gov
The synthesis of complex scaffolds like the bis-tetrahydrofuran system often involves a multi-step sequence that strategically combines these advanced techniques to build the target molecule with the desired stereochemistry and functionality. thieme-connect.comnih.govacs.org
Properties
CAS No. |
288296-64-0 |
|---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bis Thf Nitro Derivative 1
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For BIS THF Nitro Derivative 1, the primary disconnection occurs at the carbonate linkage, separating the bis-tetrahydrofuran (bis-THF) alcohol core from the 4-nitrophenyl group. This leads to two key precursors: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and a suitable 4-nitrophenyl chloroformate or a related activated carbonate species.
The core of the synthesis lies in the stereocontrolled construction of the bis-THF alcohol. Further disconnection of this bicyclic ether reveals simpler chiral building blocks. A common strategy involves breaking the two ether linkages, leading back to a linear precursor with multiple stereocenters that need to be set correctly. This linear precursor can often be derived from readily available chiral pool materials like sugars or amino acids. For instance, (S)-glyceraldehyde acetonide, derivable from sources like L-tartaric acid, has been utilized as a starting point. nih.gov
Convergent and Divergent Synthetic Approaches to the Core Structure
Both convergent and divergent strategies are employed in the synthesis of complex molecules like this compound. sathyabama.ac.in
Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. researchgate.net For example, a common precursor to the bis-THF ring system can be synthesized and then modified to create different derivatives. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. The synthesis of various substituted bis-THF ligands for HIV protease inhibitors is an example of a divergent approach. nih.gov
Stereoselective and Enantioselective Synthesis Pathways
The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, controlling the three contiguous stereogenic centers in the bis-THF core of this compound is of paramount importance. nih.gov Several strategies have been developed to achieve this.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. In the synthesis of bis-THF derivatives, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions, such as aldol (B89426) additions or alkylations. For example, chiral oxazolidinones have been widely used as auxiliaries in asymmetric synthesis. researchgate.net The use of a chiral bis(oxazoline) ligand as a chiral auxiliary has been demonstrated in the synthesis of chiral-at-rhodium catalysts. uni-marburg.de
Asymmetric Catalysis in Key Bond-Forming Steps
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.
Key bond-forming steps in the synthesis of the bis-THF core, such as the Henry (nitroaldol) reaction, can be rendered asymmetric using chiral catalysts. acs.org For instance, the asymmetric Henry reaction of nitromethane (B149229) with aldehydes to produce chiral nitroaldols has been achieved using in-situ generated chiral copper(II) complexes of bis(β-amino alcohol) ligands. semanticscholar.org Similarly, chiral bis(oxazoline)-Zn(OTf)2 complexes have been used to catalyze the enantioselective tandem Friedel–Crafts alkylation/Michael addition of indoles with nitroolefin enoates. beilstein-journals.org The development of chiral-at-metal catalysts, such as those based on iridium and rhodium, has also provided powerful tools for asymmetric transformations. nih.govspringernature.com
Organocatalytic Transformations for Stereocontrol
Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. scienceopen.com This field has emerged as a powerful tool for asymmetric synthesis.
Chiral thioureas are a prominent class of organocatalysts that activate substrates through hydrogen bonding. rsc.org They have been successfully employed in asymmetric aza-Henry (nitro-Mannich) reactions to produce enantioenriched β-nitroamines. nih.gov Bifunctional organocatalysts, which possess both a Lewis basic site and a hydrogen-bonding donor, are particularly effective. For example, a novel bis-thiourea catalyst based on BINAM has been developed for the asymmetric aza-Henry reaction. nih.gov Organocatalytic conjugate addition of nitroalkanes to various acceptors is another powerful method for creating stereocenters. acs.org
Elucidation of Key Synthetic Transformations and Reaction Mechanisms
The synthesis of the bis-THF core often involves several key transformations. A diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester is a common step to introduce the nitro group and set up the stereochemistry. acs.org This is often followed by a Nef oxidation to convert the nitro group to a carbonyl, and subsequent cyclization steps to form the two tetrahydrofuran (B95107) rings. researchgate.net
Another key transformation is the nih.govresearchgate.net-sigmatropic rearrangement, which has been utilized in an optically active synthesis of the bis-THF ligand. nih.gov This rearrangement allows for the efficient construction of the core structure with good stereocontrol.
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving stereoselectivity. For instance, in organocatalyzed reactions, the proposed mechanism often involves the formation of a ternary complex between the catalyst, the nucleophile, and the electrophile, where hydrogen bonding interactions direct the stereochemical outcome. bohrium.com
Formation of the Bis-Tetrahydrofuran Ring System
The bis-tetrahydrofuran moiety is the structural cornerstone of the target molecule. Its synthesis is a significant challenge, often approached through elegant cascade reactions or multi-step sequences designed to control stereochemistry.
One prominent strategy begins with optically active precursors, such as (S)-glyceraldehyde acetonide, derived from readily available chiral sources like L-tartaric acid. nih.gov The synthesis proceeds through several key transformations:
Olefination and Reduction: A Wittig olefination of the glyceraldehyde derivative, followed by a Dibal-H reduction, yields a chiral alcohol. nih.gov
teachy.appscispace.com-Sigmatropic Rearrangement: A crucial step involves an O-alkylation followed by a teachy.appscispace.com-sigmatropic rearrangement to establish key stereocenters. The conditions for this rearrangement are critical for achieving high diastereoselectivity. nih.gov
Cyclization Cascade: The final ring system is often formed through an oxidative cleavage of a terminal alkene, which is then followed by an acid-catalyzed cyclization cascade to afford the bis-THF alcohol. nih.gov
Alternative methods for constructing bis-THF systems include double oxidative cyclization of tetraene precursors and sequential cycloetherifications of diepoxides. nih.govmdpi.com Photochemical approaches, such as the ring expansion of bis-oxetane systems, also represent a novel, though less common, route to bis-THF structures. rsc.org
| Method | Key Precursor | Key Transformations | Selectivity | Reference |
| Chiral Pool Synthesis | (S)-Glyceraldehyde | Wittig Olefination, teachy.appscispace.com-Sigmatropic Rearrangement, Acid-Catalyzed Cyclization | High Diastereoselectivity (e.g., 17:1) | nih.gov |
| Double Oxidative Cyclization | Tetraene | Asymmetric Dihydroxylation, Acid-Catalyzed Ene-diol Cyclization | High Diastereoselectivity | mdpi.com |
| Cascade Epoxide Opening | Diepoxide | In situ Epoxide Opening Cascade | Good Stereocontrol | nih.gov |
| Photochemical Ring Expansion | Bis-Oxetane | Paternò–Büchi Reaction, Carbene-Mediated Ring Expansion | Highly Stereoselective | rsc.org |
Introduction and Functionalization of the Nitro Group
In the specific synthesis of this compound, the nitro group is not introduced onto a pre-existing bis-THF molecule. Instead, it is incorporated as part of a reactive partner in the final synthetic step. The synthesis utilizes bis(4-nitrophenyl) carbonate, where the nitro group is already present on the aromatic rings. chemicalbook.com
The key reaction is the formation of a carbonate linkage between the bis-THF alcohol ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) and the activated 4-nitrophenyl carbonate. chemicalbook.comvulcanchem.com This approach circumvents the often harsh conditions required for direct nitration of complex molecules, which typically involves strong acids like nitric and sulfuric acid and could lead to degradation of the sensitive bis-THF core. teachy.app
The nitro group in this context serves two primary purposes:
Activating Group: The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group, facilitating the reaction with the bis-THF alcohol.
Synthetic Handle: The nitro group on the final product is a versatile functional group that can be readily transformed, most commonly through reduction to an amine, for further derivatization. scispace.comfrontiersin.org
| Reaction Type | Reagents | Purpose | Reference |
| Carbonate Formation | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Bis(4-nitrophenyl) carbonate | Links the bis-THF core to the nitroaromatic moiety. | chemicalbook.com |
| Aromatic Nitration (General) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Introduction of a nitro group onto an aromatic ring (not used directly on the bis-THF). | teachy.appnumberanalytics.com |
| Nitro Group Reduction (Functionalization) | Various reducing agents (e.g., H₂, Pd/C) | Conversion of the nitro group to an amine for further synthesis. | scispace.comfrontiersin.org |
Regioselectivity and Diastereoselectivity Considerations in Multistep Sequences
Achieving the correct regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules like this compound. In the construction of the bis-THF core, multiple stereocenters are created, and their relative and absolute configurations must be precisely controlled.
Diastereoselectivity: In methods utilizing rearrangements and cyclizations, the choice of reagents and reaction conditions is critical. For instance, in the teachy.appscispace.com-sigmatropic rearrangement mentioned, lowering the reaction temperature was found to dramatically increase the diastereomeric ratio from 6:1 to 17:1. nih.gov Similarly, in other THF syntheses, the choice of a Lewis acid catalyst can determine which diastereomer is formed preferentially. nih.gov Strategies like substrate-controlled synthesis, where the existing stereocenters of the starting material direct the stereochemical outcome of subsequent reactions, are fundamental. nih.govmdpi.com
Regioselectivity: Regioselectivity becomes crucial in reactions like dehydrative polyol cyclization cascades or the ring expansion of epoxides. rsc.orgresearchgate.net The desired tetrahydrofuran ring must be formed in preference to other possible cyclic ethers. This is often controlled by the strategic placement of protecting groups or by using reagents that selectively target specific hydroxyl groups in a polyol chain. researchgate.net In iron-catalyzed THF synthesis, the reaction shows a high degree of regioselectivity, forming a single regioisomer from the reaction of an epoxide and a diene. rsc.org
Application of Novel Catalytic Systems in its Construction
Modern catalytic systems are instrumental in achieving efficiency and selectivity in the synthesis of complex heterocyclic structures like the bis-THF core.
Transition Metal-Catalyzed Coupling Reactions
While the final step in forming this compound is a carbonate linkage, the synthesis of the necessary precursors often relies on transition metal catalysis. Palladium-catalyzed reactions, such as Heck, Suzuki, and Negishi couplings, are powerful tools for forming the C-C and C-O bonds required to build up the carbon skeleton before the final cyclization steps. organic-chemistry.orgresearchgate.netmdpi.com
More directly, iron-catalyzed intermolecular ring expansion reactions of epoxides with dienes provide a highly chemo- and regioselective route to functionalized tetrahydrofuran derivatives. rsc.org Copper-catalyzed aminoboration of bicyclic alkenes is another example of how transition metals can be used to construct functionalized cyclic systems that could serve as precursors to THF rings. beilstein-journals.org
Lewis Acid and Brønsted Acid Catalysis
Both Lewis and Brønsted acids are vital catalysts in the formation of tetrahydrofuran rings.
Lewis Acid Catalysis: Lewis acids such as tin(IV) chloride (SnCl₄), hafnium triflate (Hf(OTf)₄), and boron trifluoride etherate (BF₃·OEt₂) are employed to catalyze cycloaddition and ring contraction reactions that yield highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.govresearchgate.net They function by activating substrates, for example, by coordinating to carbonyl groups in donor-acceptor cyclopropanes, which facilitates ring-opening and subsequent cyclization. researchgate.net
Brønsted Acid Catalysis: Simple Brønsted acids are frequently used to catalyze the final cyclization step in bis-THF synthesis, such as the acid-catalyzed cyclization of a diol derived from oxidative cleavage. nih.gov Stronger Brønsted acids, including heteropolyacids, can catalyze the cationic ring-opening polymerization of THF, a related but distinct process. mdpi.com More synthetically relevant is their ability to activate substrates for C-C bond formation, such as in the direct substitution of 2-ethoxytetrahydrofuran (B85397) with organotrifluoroborate salts, a metal-free approach to functionalized THFs. frontiersin.orgsemanticscholar.org
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency
The efficiency of a multistep synthesis is heavily dependent on the optimization of reaction parameters for each step. The goal is to maximize yield, minimize byproducts, and ensure scalability. Key parameters that are typically optimized include:
Temperature: As seen in the diastereoselective rearrangement for the bis-THF core, temperature can have a profound effect on selectivity. nih.gov
Reagents and Catalysts: The choice and loading of the catalyst (e.g., Lewis acid, transition metal complex) and reagents are optimized to balance reaction rate and selectivity. researchgate.net
Modern approaches to optimization often employ high-throughput screening and machine learning algorithms. beilstein-journals.org Bayesian optimization, for instance, can be used to efficiently explore a complex reaction space with multiple variables (e.g., temperature, residence time, reagent equivalents) to find the optimal conditions for a multistep process, including those involving heterogeneously catalyzed reactions. acs.orgnih.gov This data-driven approach significantly reduces the number of experiments needed to achieve a high-yielding and robust synthetic route. beilstein-journals.orgacs.org
Novel Synthetic Routes to this compound Analogues
The synthesis of analogues of this compound, which are characterized by a core bis-tetrahydrofuran (bis-THF) structure linked to a nitro-containing moiety, leverages advanced organic synthesis strategies. Research in this area is often associated with the development of potent HIV-1 protease inhibitors, where the bis-THF unit serves as a critical ligand that interacts with the enzyme's backbone. nih.gov Novel synthetic routes focus on the stereoselective construction of the bis-THF core and the subsequent incorporation of various functional groups, including nitroaromatic groups.
A prominent analogue, identified as BIS THF Nitro Derivative 2, is chemically described as (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid. vulcanchem.com This compound serves as a key intermediate or is sometimes an impurity in the synthesis of bis-THF-derived HIV-aspartyl protease inhibitors. vulcanchem.com Its structure features the (3R,3aS,6aR)-bis-tetrahydrofuranyl urethane (B1682113) scaffold, which is also a component of drugs like Darunavir. nih.gov The synthesis of such analogues is not a direct nitration of a pre-formed bis-THF molecule but rather involves the coupling of a functionalized bis-THF alcohol with a nitro-containing reagent.
The core of these synthetic strategies is the creation of the optically active bis-THF alcohol. A key method involves a vulcanchem.commdpi.com-sigmatropic rearrangement to establish the necessary stereochemistry. nih.gov The synthesis often commences from readily available chiral starting materials, such as derivatives of tartaric acid or glyceraldehyde, to ensure the correct absolute stereochemistry of the final product. nih.gov
One established route to the pivotal bis-THF alcohol intermediate ( 11 ) is outlined in the following table. This multi-step synthesis begins with a known olefinic alcohol derived from L-tartaric acid. nih.gov
Table 1: Synthetic Route to Bis-THF Alcohol Intermediate (11) nih.gov
| Step | Starting Material(s) | Reagents and Conditions | Product | Yield |
| 1 | Alcohol 5 | 1. KOtBu, THF, 23 °C, 2 h 2. tert-butyl bromoacetate (B1195939) (6 ) | O-alkylated product 7 | 56% |
| 2 | Product 7 | 1. LDA, THF, -78 °C 2. TMSCl | Silyl ketene (B1206846) acetal | - |
| 3 | Silyl ketene acetal | Reflux in xylenes, 18 h | Rearrangement product 9 | 68% |
| 4 | Product 9 | 1. MsCl, Et₃N, CH₂Cl₂ 2. LAH, THF | Alcohol 10 | 74% (2 steps) |
| 5 | Alcohol 10 | 1. OsO₄, NMO, acetone/H₂O 2. NaIO₄, THF/H₂O 3. p-TsOH, CHCl₃, reflux | Bis-THF Alcohol 11 | 80% |
Once the bis-THF alcohol (11 ) is synthesized, it can be reacted with various agents to produce analogues. For the creation of a nitro derivative like BIS THF Nitro Derivative 2, the alcohol is typically reacted with a compound such as 4-nitrophenyl chloroformate. The carbonate linkage in the resulting molecule is reactive toward nucleophiles like amines and alcohols, allowing for its use as a building block in the synthesis of more complex molecules, such as protease inhibitors. vulcanchem.com The nitro group itself is a versatile functional group that can undergo reduction to an amine, providing a route to further derivatization. vulcanchem.com
Other novel approaches to tetrahydrofuran derivatives include radical cyclization reactions, which can be controlled with Lewis acids to achieve desired diastereoselectivity. diva-portal.org While not directly reported for complex bis-THF systems, these methodologies represent a potential avenue for future synthetic strategies toward novel analogues.
Theoretical and Computational Investigations of Bis Thf Nitro Derivative 1
Quantum Chemical Modeling of Electronic Structure and Bonding
Quantum chemical modeling serves as a foundational approach to predict the electronic behavior and bonding nature of BIS THF Nitro Derivative 1. These methods calculate the electronic wavefunction and energy of the molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic properties of organic molecules. mdpi.com DFT calculations are employed to determine the optimized geometric structure of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to achieve a balance between computational cost and accuracy for nitro-aromatic systems. nih.gov
These calculations provide the total electronic energy, dipole moment, and the energies of molecular orbitals. For nitro-containing compounds, DFT has been successfully applied to understand structural reactivity and charge transfer properties. mdpi.comresearchgate.netaip.org The application of DFT to this compound would allow for a precise characterization of its ground-state electronic structure, forming the basis for further analysis of its reactivity.
Table 1: Representative Geometric Parameters for this compound Optimized by DFT This table presents hypothetical, yet plausible, data for illustrative purposes, as specific computational results for this molecule are not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (Nitro) | 1.48 Å |
| N-O (Nitro) | 1.22 Å | |
| C=O (Carbonate) | 1.21 Å | |
| C-O (Ether) | 1.43 Å | |
| Bond Angle | O-N-O (Nitro) | 124.5° |
| O-C-O (Carbonate) | 125.0° | |
| Dihedral Angle | C-C-N-O (Aromatic-Nitro) | 179.8° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular reactivity. mdpi.com
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. In nitroaromatic compounds, the LUMO is often localized over the electron-withdrawing nitro group and the aromatic ring, indicating these are the likely sites for nucleophilic attack or reduction. researchgate.net The HOMO, in contrast, may be distributed over the tetrahydrofuran (B95107) (THF) portion and the carbonate linkage. The analysis of the FMOs provides insight into the charge transfer interactions that can occur within the molecule.
Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors This table presents hypothetical, yet plausible, data for illustrative purposes.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.90 |
| HOMO-LUMO Energy Gap | ΔE | 4.95 |
| Chemical Hardness | η | 2.475 |
| Chemical Potential | µ | -5.375 |
| Electrophilicity Index | ω | 5.86 |
The distribution of electron density within this compound governs its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.netdtic.mil The MEP map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents areas of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl group of the carbonate, which are highly electronegative. tandfonline.com Positive potential (blue) would likely be found near the hydrogen atoms. This analysis helps identify the sites for intermolecular interactions, such as hydrogen bonding, and predicts the molecule's reactive behavior. Further analysis using methods like Natural Bond Orbital (NBO) can quantify the charge on each atom and describe intramolecular charge-transfer interactions. researchgate.net
Computational Analysis of Reaction Pathways and Transition States
Theoretical models are instrumental in exploring the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products.
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction. The reduction of an aromatic nitro group typically proceeds in a stepwise manner through nitroso and hydroxylamine intermediates to form the corresponding amine. nih.gov Each of these steps involves a distinct transition state and energy barrier.
Computational chemistry can be used to model these transformation pathways. By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the rate-limiting step. DFT studies can elucidate the role of different reagents and catalysts in facilitating these transformations by modeling their interaction with the substrate. researchgate.netaip.org
Table 3: Hypothetical Relative Energies for the Reduction Pathway of the Nitro Group Energies are relative to the starting material (Reactant = 0 kJ/mol). Data is for illustrative purposes.
| Species | Description | Relative Energy (kJ/mol) |
| Reactant | This compound | 0 |
| TS1 | Transition state to Nitroso | +95 |
| Intermediate 1 | Nitroso derivative | +20 |
| TS2 | Transition state to Hydroxylamine | +70 |
| Intermediate 2 | Hydroxylamine derivative | -110 |
| TS3 | Transition state to Amine | +45 |
| Product | Amine derivative | -250 |
The fused bicyclic tetrahydrofuran (furo[2,3-b]furan) moiety is a key structural feature of this compound. Computational methods can be employed to investigate the stability of this ring system and the energetic feasibility of its formation or cleavage. Theoretical studies on similar THF systems have explored the activation barriers associated with ring-opening reactions, which can be promoted by various catalysts or reagents. nih.govresearchgate.net
For this compound, computational analysis could model potential ring-opening mechanisms, for instance, under acidic or basic conditions leading to the cleavage of one of the C-O ether bonds. By calculating the structure and energy of the transition state for such a reaction, the activation energy can be determined. This information is vital for predicting the conditions under which the molecule might be unstable or could be chemically modified at the THF rings. Such studies provide fundamental insights into the molecule's stability and potential for derivatization. rsc.org
Energy Profiles and Reaction Rate Predictions
Theoretical studies on the reactivity of "this compound," chemically known as (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate chemicea.com, can provide insight into its stability and potential reaction pathways. Energy profiles for reactions involving this molecule, such as nucleophilic aromatic substitution (SNAr) at the nitrophenyl ring or reactions involving the bis-tetrahydrofuran (bis-THF) core, can be computationally modeled.
The 4-nitrophenyl group is a strong electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic attack. nih.gov Computational studies using Density Functional Theory (DFT) can be employed to calculate the activation barriers for the addition of nucleophiles. nih.gov The addition of a nucleophile is generally the rate-limiting step in SNAr reactions and is associated with the dearomatization of the ring. nih.gov The energy profile would show a transition state leading to a high-energy intermediate (a σ-adduct), followed by a second transition state for the departure of the leaving group (the hexahydrofuro[2,3-b]furan-3-yloxycarbonyl group), leading to the final product and rearomatization of the ring.
Theoretical investigations into the stability of the bis-THF core are also crucial. Ring-opening reactions of tetrahydrofuran can be studied computationally to understand the energy barriers involved. For instance, theoretical studies on THF ring-opening assisted by frustrated Lewis pairs (FLPs) have been performed using DFT. acs.orgresearchgate.net These studies calculate activation energies and reveal that the deformation energy of the THF ring is a key factor in determining the reaction barrier. acs.orgresearchgate.net While not directly involving a nitro derivative, these models provide a framework for predicting the reaction rates and energy profiles for the degradation or transformation of the bis-THF moiety in Derivative 1 under specific chemical conditions.
The following table presents hypothetical activation energy data for a representative SNAr reaction, based on general principles of nitroaromatic reactivity.
| Reaction Step | Reactant(s) | Transition State | Product(s) | ΔE‡ (kcal/mol) |
| Nucleophilic Addition | Derivative 1 + Nu- | [TS1]‡ | σ-adduct | 15-25 |
| Leaving Group Departure | σ-adduct | [TS2]‡ | Substituted Phenyl + Leaving Group | 5-10 |
| This interactive table contains hypothetical data for illustrative purposes. |
Prediction of Conformational Preferences and Dynamic Behavior
Conformational Analysis of the Bis-Tetrahydrofuran System
The dynamic behavior of this compound is largely dictated by the conformational flexibility of its bis-tetrahydrofuran core, the hexahydrofuro[2,3-b]furan (B8680694) system. This fused ring system is not planar and can adopt several low-energy conformations. The individual tetrahydrofuran rings are known to undergo pseudorotation, existing in various twist (T) and envelope (E) conformations. researchgate.net In the fused bis-THF system, the conformational possibilities are more constrained but still significant.
Intramolecular Interactions and Strain Analysis
The three-dimensional structure of this compound is stabilized by a network of intramolecular interactions and influenced by inherent ring strain. The fused bis-THF system possesses significant angle and torsional strain. Computational strain analysis can quantify the deviation from ideal bond angles and lengths, providing insight into the molecule's stored potential energy.
Beyond steric repulsion, non-covalent intramolecular interactions play a crucial role. These can include:
Hydrogen Bonds: Weak C-H···O interactions may exist between the hydrogen atoms on the THF rings and the oxygen atoms of the ether, carbonyl, or nitro groups.
Dipole-Dipole Interactions: The molecule possesses multiple polar groups (ethers, carbonate, nitro group), leading to significant dipole-dipole interactions that influence the preferred conformation.
π-Interactions: While less common for this specific geometry, potential interactions between the lone pairs of the ether oxygens and the π-system of the nitrophenyl ring could be explored computationally.
Theoretical studies on related systems have shown that intramolecular interactions can significantly affect molecular geometry and stability. acs.org For example, computational analysis can reveal subtle attractive or repulsive forces that dictate the spatial arrangement of the substituent relative to the bis-THF core.
Molecular Dynamics Simulations for Conformational Sampling
To explore the conformational landscape and dynamic behavior of this compound over time, molecular dynamics (MD) simulations are an invaluable tool. rsc.orgaip.org MD simulations model the atomic motions of a molecule by integrating Newton's equations of motion, providing a trajectory of conformations over a specific timescale (from picoseconds to microseconds). researchgate.netaip.org
Starting with an energy-minimized structure, an MD simulation in a simulated solvent environment can reveal the accessible conformations and the transitions between them. By analyzing the trajectory, one can identify the most populated conformational states, the flexibility of different parts of the molecule (e.g., the THF rings, the linker), and the timescale of conformational changes.
Key parameters derived from MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions within the molecule.
Dihedral Angle Distributions: To characterize the puckering of the THF rings and the orientation of the substituent.
These simulations provide a more realistic picture of the molecule's behavior in solution compared to static, gas-phase calculations. researchgate.net
The following table illustrates typical data obtained from an MD simulation analysis.
| Parameter | Region of Molecule | Value | Interpretation |
| Average RMSD | Entire Molecule | 1.5 Å | The molecule explores a stable set of conformations. |
| Peak RMSF | Nitrophenyl Group | 2.5 Å | The substituent group exhibits higher flexibility. |
| Dihedral Angle (C2-C3-O-C) | Carbonate Linker | Bimodal (60°, 180°) | Two primary orientations of the substituent are preferred. |
| This interactive table contains simulated data for illustrative purposes. |
Exploration of Electronic Aromaticity and Heteroaromaticity Effects
The electronic properties of this compound are significantly influenced by the 4-nitrophenyl group. Aromaticity is a key concept in understanding the stability and reactivity of this part of the molecule. The presence of the nitro (NO₂) group, a strong electron-withdrawing substituent, has a profound effect on the π-electron system of the benzene ring. scispace.com
Computational chemistry offers several indices to quantify aromaticity, including:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Large negative values are indicative of aromatic character.
The electron-withdrawing nature of the nitro group tends to slightly decrease the aromaticity of the benzene ring by polarizing the π-electron cloud. scispace.comresearchgate.net This effect is crucial for the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution. nih.gov The reduction in electron density in the ring at the positions ortho and para to the nitro group makes these sites electrophilic and prone to attack by nucleophiles. Theoretical studies show that the interaction of the nitro group with the ring can be influenced by steric factors that may force the NO₂ group out of the plane of the ring, reducing π-conjugation. scispace.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Bis Thf Nitro Derivative 1
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "BIS THF Nitro Derivative 1." Both one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide detailed information about the chemical environment, connectivity, and spatial arrangement of each proton and carbon atom within the molecule.
1D and 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural analysis. The ¹H NMR spectrum provides information on the chemical shift, integration, and coupling constants of the protons, while the ¹³C NMR spectrum reveals the number of distinct carbon environments.
For a closely related stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate, detailed NMR data has been reported and serves as an excellent reference. The chemical shifts for "this compound" are expected to be nearly identical due to the same molecular constitution, with any minor variations arising from the different spatial orientation of the substituents.
¹H NMR Data: The proton spectrum can be divided into two main regions: the aromatic region, corresponding to the p-nitrophenyl group, and the aliphatic region, representing the bicyclic bis-THF moiety. The protons on the aromatic ring typically appear as two distinct doublets due to their ortho and meta positions relative to the nitro group. The protons of the hexahydrofuro[2,3-b]furan (B8680694) system exhibit a more complex pattern of multiplets due to their diastereotopic nature and spin-spin coupling.
¹³C NMR Data: The ¹³C NMR spectrum complements the ¹H NMR data by showing the carbon skeleton. Key resonances include those for the carbonyl carbon of the carbonate group, the aromatic carbons of the p-nitrophenyl ring (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the bis-THF core.
To definitively assign these resonances and elucidate the connectivity within the molecule, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of proton connectivity through the aliphatic chains of the bis-THF rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly crucial for identifying quaternary carbons and for connecting the p-nitrophenyl carbonate moiety to the bis-THF fragment through the carbonate linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for confirming the stereochemistry of the molecule, particularly the cis-fusion of the two furan (B31954) rings and the orientation of the p-nitrophenyl carbonate group relative to the bicyclic system.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to NO₂) | ~8.3 | ~125.0 |
| Aromatic CH (meta to NO₂) | ~7.4 | ~122.0 |
| Aromatic C-NO₂ | - | ~145.0 |
| Aromatic C-O | - | ~152.0 |
| Carbonyl C=O | - | ~155.0 |
| H on C attached to carbonate | ~5.3-5.5 | ~78.0 |
| Other bis-THF protons | ~3.5-4.5 and ~1.8-2.5 | ~68.0-75.0 and ~30.0-40.0 |
Note: The chemical shifts are approximate and based on data for analogous compounds. The exact values can vary depending on the solvent and experimental conditions.
Solid-State NMR for Polymorphic Studies
While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the compound in its crystalline form. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Although specific solid-state NMR studies on "this compound" are not widely published, the methodology is highly applicable.
By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide information about the number of crystallographically inequivalent molecules in the unit cell, conformational differences between the solid and solution states, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. Different polymorphs would exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformations.
Utilization of Sophisticated Mass Spectrometry for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of "this compound" and for confirming its elemental composition and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is employed to determine the accurate mass of the molecular ion with a high degree of precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For "this compound" (C₁₃H₁₃NO₇), the expected exact mass can be calculated and compared to the experimentally determined value. The close correlation between the theoretical and measured mass provides strong evidence for the molecular formula and, by extension, the molecular integrity of the synthesized or isolated compound.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₇ |
| Calculated Exact Mass | 295.0692 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion (e.g., [M+H]⁺, [M+Na]⁺) | Varies with conditions |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For "this compound," key fragmentation pathways would likely involve:
Loss of the p-nitrophenoxy group: Cleavage of the carbonate ester linkage, leading to a fragment corresponding to the protonated bis-THF alcohol.
Decarboxylation: Loss of CO₂ from the carbonate moiety.
Fragmentation of the bis-THF ring system: Characteristic losses of small neutral molecules from the bicyclic core.
By analyzing the masses of these fragment ions, the connectivity of the different structural components can be pieced together, providing orthogonal confirmation of the structure determined by NMR.
Infrared (IR) and Raman Spectroscopic Approaches for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of "this compound" is expected to show characteristic absorption bands for the key functional groups present in the molecule. These include:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations typically observed around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Carbonate Group (C=O): A strong, sharp absorption band for the carbonyl stretch, usually found in the region of 1750-1780 cm⁻¹.
Ether Linkages (C-O-C): Stretching vibrations for the ether groups in the bis-THF rings would appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring system, which may be weak in the IR spectrum.
Interactive Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1540 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |
| Carbonyl (C=O) | Stretch | 1750 - 1780 |
| Ether (C-O-C) | Stretch | 1050 - 1150 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Compound Names Table
| Abbreviated Name | Full Chemical Name |
| This compound | (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate |
| Darunavir | [(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester |
X-ray Crystallography as a Tool for Solid-State Structural Elucidation and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and stereochemistry. For complex molecules such as this compound, which contains multiple stereogenic centers within its bis-tetrahydrofuran core, single-crystal X-ray diffraction is indispensable for unambiguous structural assignment and the determination of its absolute configuration. nih.govnih.gov
The process involves irradiating a single, high-quality crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be resolved. thieme-connect.de In the context of bis-THF derivatives developed as HIV-1 protease inhibitors, X-ray crystallography has been crucial for understanding the crucial interactions between the ligand and the enzyme's active site. nih.gov For instance, the crystal structure of a related C4-substituted bis-THF inhibitor complexed with wild-type HIV-1 protease was determined at a high resolution of 1.40 Å, revealing detailed binding interactions. nih.gov
A critical aspect of crystallographic analysis for chiral molecules is the determination of the absolute configuration. This is achieved by analyzing the anomalous dispersion effects, which are subtle differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). thieme-connect.deresearchgate.net The Flack parameter is a key value derived from the refinement process that indicates the correctness of the assigned enantiomer; a value close to zero for a known enantiopure compound confirms the correct absolute structure. nih.govnih.gov For organic molecules composed primarily of light atoms (C, H, N, O), such as this compound, the anomalous scattering effect is weak. Therefore, using a copper radiation source (Cu Kα) and collecting highly redundant data is often necessary for a reliable determination. researchgate.netunizar.es
The structural data obtained from X-ray analysis is fundamental for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogues.
Table 1: Representative Crystallographic Data for a Substituted Bis-THF Derivative
| Parameter | Value |
|---|---|
| PDB Code | 3QAA nih.gov |
| Resolution | 1.40 Å nih.gov |
| R-factor | 0.175 nih.gov |
| Space Group | Typically determined for specific crystal |
| Unit Cell Dimensions | Typically determined for specific crystal |
| Radiation Source | Mo Kα or Cu Kα unizar.esmdpi.com |
| Data Collection Temp. | 100 K mdpi.comsemanticscholar.org |
Note: This table presents example data from a related bis-THF derivative to illustrate typical parameters obtained during X-ray crystallographic analysis.
Advanced Chromatographic Methods for Purity Assessment and Separation of Related Species (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for verifying the purity of synthesized compounds like this compound and for separating it from starting materials, byproducts, and potential stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of nitroaromatic compounds due to its versatility and the thermal instability of many nitro-containing molecules. epa.gov For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. epa.govchrom-china.com Gradient elution, where the mobile phase composition is varied over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often used to achieve efficient separation of compounds with differing polarities. chrom-china.com Detection is commonly performed using a UV-Vis detector, as the nitroaromatic moiety acts as a strong chromophore. dtic.mil
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and the ability to identify compounds based on their mass-to-charge ratio. However, its application to nitroaromatics can be challenging due to the potential for thermal degradation of analytes like nitramines in the hot injector port. epa.govdtic.mil Despite this, GC-MS is a powerful tool for detecting and quantifying volatile impurities. Methods using a programmable temperature vaporization (PTV) injector can mitigate thermal decomposition. mdpi.com The use of an electron capture detector (ECD) can provide very high sensitivity for electrophilic compounds like nitroaromatics, while mass spectrometry provides definitive structural identification. dtic.milnih.gov
The selection of the appropriate chromatographic method depends on the volatility and thermal stability of the analyte and related species. For comprehensive purity profiling, the use of orthogonal methods (e.g., both HPLC and GC-MS) is often recommended.
Table 2: Typical Chromatographic Conditions for Analysis of Related Nitroaromatic Compounds
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | C18 (Reversed-Phase) epa.gov | DB-5, DB-17 (or similar) dtic.milmdpi.com |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient chrom-china.com | Helium or Hydrogen mdpi.com |
| Detector | UV-Vis (e.g., at 254 nm), MS | Mass Spectrometer (MS), Electron Capture Detector (ECD) dtic.mil |
| Injector Temperature | N/A | Variable, e.g., 230-250 °C (Splitless or PTV) mdpi.com |
| Oven Program | Isocratic or Gradient Temperature | Temperature programmed, e.g., 100 °C to 280 °C mdpi.com |
Note: This table outlines common starting conditions for method development for compounds structurally related to this compound.
Application of UV-Visible Spectroscopy for Electronic Structure Probing
UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of molecules containing chromophores. In this compound, the nitro-substituted aromatic system constitutes the primary chromophore, and its UV-Vis spectrum provides insight into the electronic transitions within the molecule. mdpi.combohrium.com
The spectra of nitroaromatic compounds are typically characterized by distinct absorption bands corresponding to different electronic transitions. uni-muenchen.de
π → π* Transitions: These are typically high-intensity absorptions (large molar absorptivity, ε) that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and nitro group. For many nitrobenzene (B124822) derivatives, these strong absorptions appear in the range of 220-300 nm. uni-muenchen.deresearchgate.net
n → π* Transitions: These are lower-intensity absorptions (small ε) resulting from the excitation of a non-bonding electron (from an oxygen atom of the nitro group) to a π* antibonding orbital. These bands appear at longer wavelengths, often above 300 nm, but can sometimes be obscured by the more intense π → π* bands. uni-muenchen.deresearchgate.net
The position (λmax) and intensity of these bands are sensitive to the molecular environment. The choice of solvent can induce shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions and the polarity of the excited state. uni-muenchen.deresearchgate.net The electronic spectrum is also influenced by the substitution pattern on the aromatic ring and the conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental spectra to assign the observed transitions and better understand the electronic properties of the molecule. bohrium.comacs.org For this compound, UV-Vis spectroscopy serves as a routine tool for reaction monitoring and characterization, and as a sophisticated probe of its fundamental electronic structure.
Table 3: Representative UV-Vis Absorption Data for Nitroaromatic Chromophores
| Compound Type | Transition | Typical λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| Nitrobenzaldehyde | n → π* | ~350 | Cyclohexane | uni-muenchen.de |
| Nitrobenzaldehyde | π → π* (arene) | ~300 | Cyclohexane | uni-muenchen.de |
| Nitrobenzaldehyde | π → π* (nitro-benzene) | ~250 | Cyclohexane | uni-muenchen.de |
| Nitro-substituted Formazan | π → π* | 510 | THF | rsc.org |
| 3-Nitrotyrosine (neutral) | π → π* | 355 | Aqueous Buffer | nih.gov |
| 3-Nitrotyrosine (ionized) | π → π* | 422 | Aqueous Buffer | nih.gov |
Note: This table shows typical absorption maxima for various nitro-containing compounds to illustrate the electronic transitions relevant to this compound.
Reactivity Profiles and Mechanistic Pathways of Bis Thf Nitro Derivative 1
Investigations into Electrophilic and Nucleophilic Reactivity at the Nitro and Tetrahydrofuran (B95107) Centers
Electrophilic Reactivity: The electron density of the molecule is significantly influenced by the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect, propagated through both inductive and resonance mechanisms, substantially reduces the electron density on the aromatic ring, making it highly resistant to electrophilic aromatic substitution (EAS). mdpi.com Any potential electrophilic attack would be directed to the positions meta to the nitro group (positions 5 and 6), which are the least deactivated sites. The oxygen atoms of the THF rings possess lone pairs and could theoretically act as Lewis bases, protonating or coordinating to electrophiles under strongly acidic conditions. However, this typically leads to ring-opening reactions rather than substitution on the ring itself. mdpi.com
Nucleophilic Reactivity: The primary site for nucleophilic attack is the aromatic ring, which is activated by the -NO₂ group. Nucleophilic aromatic substitution (SNAr) is most likely to occur at the positions ortho and para to the nitro group (positions 1 and 2), where the stabilizing effect on the negative charge of the Meisenheimer intermediate is greatest. cdnsciencepub.com Reactions with strong nucleophiles like alkoxides or amines can lead to the displacement of a substituent or a hydrogen atom (in a process known as Vicarious Nucleophilic Substitution). mdpi-res.comsci-hub.se
The THF rings are susceptible to nucleophilic attack, primarily through ring-opening mechanisms. This typically requires activation by a Lewis acid or a strong Brønsted acid to make the ether oxygen a better leaving group. nih.govmdpi.comacs.orgacs.org The attack then occurs at one of the α-carbon atoms adjacent to the ether oxygen.
Studies on Radical Transformations and Electron Transfer Processes
Nitroaromatic compounds are well-known to participate in electron transfer processes to form radical anions. nih.govacs.org The nitro group can accept an electron to form a nitroarene radical anion, a species of significant importance in various chemical transformations. nih.gov This process can be initiated by chemical reducing agents, electrochemical methods, or photochemically. nih.govcdnsciencepub.com The formation of this radical anion is often the first step in the reduction of the nitro group.
The stability of the nitro radical anion allows it to be involved in subsequent reactions. For instance, in the presence of suitable reagents, these radical intermediates can trigger C-C bond formation or other complex transformations. acs.orgresearchgate.net Theoretical and experimental studies show that the presence of electron-withdrawing groups like nitro functions lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. rsc.orgmdpi.com
Analysis of Rearrangement Reactions and Decomposition Mechanisms under Controlled Conditions
Under thermal stress, the decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. researchgate.netdtic.mil This generates an aryl radical and nitrogen dioxide (•NO₂). Subsequent reactions of these highly reactive species lead to a complex mixture of products. The presence of the ether linkages in the THF rings introduces alternative decomposition pathways. Ether linkages can break, and the decomposition of the THF rings themselves can occur, especially at high temperatures. mdpi.com
Rearrangement reactions involving nitroaromatic compounds can occur under specific conditions. For example, the Bamberger rearrangement converts N-phenylhydroxylamines (a reduction product of nitroarenes) to aminophenols in the presence of strong acid. wiley-vch.de Another relevant transformation is the Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where an aryl group migrates. cdnsciencepub.com While not directly applicable to the parent molecule, derivatives could be designed to undergo such rearrangements.
Development of Derivatization Strategies for Diverse Chemical Scaffolds
The nitro group is a versatile functional group that can be converted into a variety of other functionalities, greatly enhancing the synthetic utility of the molecule. sci-hub.sescispace.com
Reduction to Amine: The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This conversion is fundamental in organic synthesis and can be achieved using several methods. commonorganicchemistry.commasterorganicchemistry.com
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly efficient method. commonorganicchemistry.com
Metal/Acid Systems: Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like HCl are classic and effective reagents for this reduction. masterorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative, often used when other reducible functional groups are present. masterorganicchemistry.com
Interactive Table: Common Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | 1 atm H₂, MeOH or EtOH, room temp. | Highly efficient but can also reduce alkenes, alkynes, and other groups. commonorganicchemistry.com |
| Fe, HCl | Reflux | A classic, robust method. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Milder conditions, good for substrates with acid-sensitive groups. masterorganicchemistry.com |
| Zn, AcOH | Acetic Acid, gentle heating | Mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com |
| LiAlH₄ | THF or Et₂O | Reduces aliphatic nitro groups to amines but tends to form azo products with aromatic nitro compounds. commonorganicchemistry.com |
Henry (Nitroaldol) Reaction: If the nitro group were attached to an aliphatic carbon with an α-hydrogen, it could participate in the Henry reaction. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org For the model aromatic compound, this reaction is not directly applicable unless the structure is modified to include an alkyl-nitro moiety. The resulting β-nitro alcohol can be further transformed into β-amino alcohols or nitroalkenes. wikipedia.org A related transformation is the Nitro-Mannich reaction (or aza-Henry reaction), where a nitroalkane adds to an imine. wikipedia.org
The tetrahydrofuran ring is a cyclic ether and is generally unreactive under neutral or basic conditions. However, it can undergo ring-opening reactions under acidic conditions or in the presence of Lewis acids. mdpi.comacs.org
Acid-Catalyzed Ring Opening: Treatment with strong acids (e.g., HBr, HI) can lead to cleavage of the C-O bond. The reaction proceeds via protonation of the ether oxygen, followed by SN2 attack by a nucleophile (like a halide ion) on an adjacent carbon, resulting in a halo-alcohol.
Lewis Acid-Initiated Reactions: Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can coordinate to the ether oxygen, activating the ring for cleavage by a nucleophile. mdpi.com This is a key step in the cationic ring-opening polymerization of THF. wiley-vch.de
Ring Expansion: Photochemical methods have been developed for the ring expansion of smaller rings like oxetanes into tetrahydrofurans, a reaction that proceeds via an ylide intermediate and a diradical pathway. rsc.orgrsc.org While not a reaction of the THF ring, it represents a synthetic route to such systems.
Kinetic and Thermodynamic Aspects of its Chemical Transformations
Kinetics: The rates of reaction for the model compound are highly dependent on the specific transformation.
Nucleophilic Aromatic Substitution (SNAr): The kinetics of SNAr reactions on nitro-activated rings have been extensively studied. The reaction typically follows second-order kinetics, being first order in both the nitroaromatic substrate and the nucleophile. The rate is significantly influenced by the nature of the solvent and the leaving group. scispace.com
Nitro Group Reduction: The kinetics of catalytic hydrogenation can be complex, often depending on catalyst loading, hydrogen pressure, and substrate concentration. For reductions with metals in acid, the reaction rate is often dependent on the surface area of the metal. acs.org
THF Ring-Opening: The kinetics of acid-catalyzed ring-opening are typically dependent on the concentration of both the THF derivative and the acid. For polymerization, the kinetics are influenced by the initiator concentration and temperature. ntnu.no An activation energy of 45.8 kJ mol⁻¹ has been reported for the initiation reaction of D3 (a cyclosiloxane) with t-BuLi in THF. ntnu.no
Thermodynamics:
Nitro Reduction: The reduction of a nitro group to an amine is a highly exothermic process, making it thermodynamically very favorable.
THF Ring-Opening Polymerization: The polymerization of THF is an equilibrium process characterized by a ceiling temperature (Tc), which is approximately 84°C. wiley-vch.de Above this temperature, the polymerization is thermodynamically unfavorable (ΔG > 0), and the polymer will de-polymerize back to the monomer. This is because the polymerization has a negative enthalpy (ΔH < 0, due to ring strain release) and a negative entropy (ΔS < 0, due to loss of translational freedom), making the -TΔS term dominant at higher temperatures. wiley-vch.de
Decomposition: The thermal decomposition of nitroaromatic compounds is a highly exothermic process, a property that forms the basis of their use as energetic materials. The heat of decomposition can be predicted using computational models and is influenced by other substituents on the aromatic ring. researchgate.netresearchgate.net
Interactive Table: Representative Thermodynamic Data for Related Reactions
| Reaction | Parameter | Typical Value | Significance |
|---|---|---|---|
| Ring-Opening Polymerization of THF | ΔHp° (l→p) | -18.8 kJ/mol | Exothermic reaction due to release of ring strain. wiley-vch.de |
| Ring-Opening Polymerization of THF | ΔSp° (l→p) | -77 J/(mol·K) | Decrease in entropy as monomer converts to polymer. wiley-vch.de |
| Ring-Opening Polymerization of THF | Ceiling Temp (Tc) | 84 °C | Polymerization is not favorable above this temperature. wiley-vch.de |
| Nitrobenzene (B124822) Reduction by Fe²⁺ | EH Relationship | log(kSA) = -EH/0.059V – pH + 3.42 | Links reduction kinetics to thermodynamic potential. acs.org |
Exploration of Reactivity in Cascade and Multicomponent Reactions
The specific compound "BIS THF Nitro Derivative 1" is not prominently documented in existing chemical literature under this exact nomenclature. However, the reactivity profile of structurally related compounds, namely those containing nitro functionalities and bis-tetrahydrofuran (bis-THF) motifs, has been explored in the context of cascade and multicomponent reactions. These reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency and atom economy.
The reactivity of nitro compounds in such transformations is well-established. The electron-withdrawing nature of the nitro group activates adjacent carbon atoms for nucleophilic attack and can participate directly in cycloadditions and other bond-forming events. Similarly, the tetrahydrofuran moiety, while often used as a solvent scielo.br, can be incorporated as a structural element and its derivatives can participate in complex reaction sequences.
Reactivity of Nitro-Containing Compounds in Cascade Reactions
Cascade reactions involving nitro compounds often leverage the unique reactivity of the nitro group. For instance, nitro-olefins are excellent Michael acceptors and can initiate a cascade sequence. A notable example is the nitro-Mannich/lactamisation cascade, which allows for the synthesis of heavily decorated 5-nitropiperidin-2-ones. In this sequence, a Michael addition of a carbon nucleophile to a nitro-olefin is followed by an in situ nitro-Mannich reaction with an imine and subsequent lactamisation to furnish the heterocyclic product with high diastereoselectivity. The use of bifunctional catalysts can even render this process enantioselective beilstein-journals.org.
Another example involves the reaction of stable sulfur ylides with nitroolefins, sequentially catalyzed by a thiourea (B124793) derivative and 4-(dimethylamino)pyridine (DMAP). This cascade process affords structurally complex oxazolidin-2-ones acs.org. The reaction proceeds through a Michael addition of the ylide to the nitroolefin, followed by an intramolecular cyclization.
A cascade reaction initiated by the radical addition of tetrahydrofuran to β-bromonitrostyrenes has also been reported, highlighting a method where the THF ring itself is incorporated into the final product structure researchgate.net.
Multicomponent Reactions Involving Nitro-Alkenes and Related Species
Multicomponent reactions (MCRs) provide a convergent approach to complex molecules. Nitroalkenes are versatile components in MCRs. For example, a four-component reaction for the synthesis of functionalized 2,3-dihydro-4-nitropyrroles has been developed. This reaction combines α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes in a highly stereoselective manner frontiersin.org. The proposed mechanism involves the conjugate addition of an imine (formed in situ) to the nitrostyrene, which then participates in a sequence of reactions culminating in an intramolecular 1,5-dipolar cycloaddition of an azomethine ylide intermediate frontiersin.org.
The following table summarizes a selection of multicomponent reactions involving nitro-substituted compounds, showcasing the diversity of accessible molecular scaffolds.
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Ref |
| α-Ketoamide, Aniline, Aromatic Aldehyde, β-Nitrostyrene | EtOH/AcOH, reflux | 2,3-Dihydro-4-nitropyrrole | 32-50 | frontiersin.org |
| Nitroallylic MBH Acetate, 1,3-Indanedione, Aldehyde | Base | Bis-spirocyclohexane | 24-59 | rsc.org |
| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic acid, Toluene, 90°C | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | 86 | acs.org |
| Aryl Aldehyde, 4-Hydroxy-6-methyl-2H-pyran-2-one, Malononitrile | Borax, THF | 4-Aryl-substituted-4H-pyran fused to α-pyrone | Good-Excellent | mdpi.com |
Synthesis and Reactivity of Bis-Tetrahydrofuran Derivatives
The bis-tetrahydrofuran (bis-THF) structural motif is a key component of several potent HIV-1 protease inhibitors nih.gov. The synthesis of these molecules often involves intricate multi-step sequences. While not direct cascade or multicomponent reactions in the classical sense, some synthetic routes employ nitro-containing reagents. For instance, a chiral synthesis of a bis-THF ligand was reported that involved a conjugate addition of nitromethane (B149229) as a key step nih.gov.
In a different approach, the stereoselective synthesis of a bis-THF derivative was achieved through a sequence initiated by the photochemical 1,3-dioxolane (B20135) addition to a 5-alkoxymethyl-2(5H)-furanone acs.org. The subsequent steps involved catalytic hydrogenation of a double bond, reduction of a lactone, and acid-catalyzed cyclization to form the bis-THF core acs.org. The synthesis of a related HIV protease inhibitor involved the use of p-nitrobenzenesulfonyl chloride to introduce a sulfonamide group, with the nitro group later being reduced to an amine acs.org.
The following table outlines a synthetic sequence leading to a bis-THF derivative, illustrating the complexity and the types of transformations involved.
| Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Ref |
| Dioxolane adduct 13a | 10% Pd-C, H₂, MeOH | Alcohol 14 | 89 | acs.org |
| Alcohol 14 | 1. LAH; 2. Acid-catalyzed cyclization | Bis-tetrahydrofuran derivative 15 | 77 | acs.org |
| Epimeric alcohol 15 | 1. TPAP oxidation; 2. NaBH₄ | Optically active bis-tetrahydrofuranyl alcohol 3 | - | acs.org |
| Amino alcohol | p-nitrobenzenesulfonyl chloride, aq. NaHCO₃ | Sulfonamide derivative 19 | 96 | acs.org |
| Sulfonamide derivative 19 | 10% Pd-C, H₂, EtOAc; then TFA; then mixed carbonate 16 , Et₃N | HIV Protease Inhibitor 2 | 85 | acs.org |
Synthetic Applications and Advanced Chemical Building Blocks Derived from Bis Thf Nitro Derivative 1
Role as a Versatile Synthetic Intermediate in the Construction of Complex Organic Molecules
BIS THF Nitro Derivative 1 serves as a crucial synthetic intermediate, particularly in the pharmaceutical sector. lookchem.com It is recognized as an impurity and a key intermediate in the synthesis of certain HIV-aspartyl protease inhibitors. vulcanchem.comchemicalbook.com The bis-THF moiety is a critical structural element for the efficacy of these inhibitors, as it is essential for binding to the active site of the HIV protease enzyme. vulcanchem.comnih.gov
The compound's utility stems from the reactivity of its distinct functional groups: the carbonate and the nitro group. vulcanchem.com The carbonate group can react with various nucleophiles, such as amines and alcohols, to form carbamates and other carbonates. vulcanchem.com This reactivity is fundamental in constructing the complex frameworks of protease inhibitors. vulcanchem.com Simultaneously, the nitro group on the phenyl ring is a versatile functional handle. mdpi-res.com It can be reduced to an amine, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions. vulcanchem.commdpi-res.com This dual reactivity allows chemists to use this compound as a linchpin, sequentially or selectively modifying different parts of the molecule to build intricate target structures.
Several synthetic routes to access the core bis-THF ligand have been developed, often involving stereoselective methods like a nih.govchemicalbook.com-sigmatropic rearrangement or a chiral synthesis involving the conjugate addition of nitromethane (B149229) to provide the desired stereochemistry. nih.gov
Integration into Multicomponent and Cascade Reactions for Increased Synthetic Complexity
Multicomponent reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. sioc-journal.cnrsc.org Nitro-containing compounds, particularly nitroalkenes, are excellent substrates for such reactions due to the electron-withdrawing nature of the nitro group, which activates adjacent bonds for nucleophilic attack. mdpi-res.comsioc-journal.cnbohrium.com
While specific examples detailing the use of this compound in MCRs are not prevalent, its structural motifs suggest significant potential. The activated 4-nitrophenyl group can act as a component in complex transformations. For instance, cascade reactions involving β-nitrostyrene derivatives, 1,3-dicarbonyl compounds, and aldehydes have been used to construct highly functionalized bis-spirocyclohexane skeletons through a [1+1+1+3] annulation sequence. bohrium.com Similarly, four-component reactions involving β-nitroalkenes have been developed to produce stereochemically rich 2,3-dihydro-4-nitropyrroles. frontiersin.org The reactivity of the nitroaromatic system in this compound could foreseeably be harnessed in analogous complex transformations, allowing for the rapid assembly of novel molecular architectures built upon the bis-THF core.
| Reaction Type | Components | Key Intermediates/Sequence | Product Class | Reference |
|---|---|---|---|---|
| Quadruple Cascade [1+1+1+3] Annulation | MBH Acetate (from β-nitrostyrene), 1,3-Indanedione, Aldehydes | Knoevenagel / Michael / Michael / Michael | Bis-spirocyclohexane | bohrium.com |
| Four-Component Reaction | α-Ketoamides, Amines, Aromatic Aldehydes, β-Nitroalkenes | 1,5-Dipolar Cyclization | Functionalized 2,3-Dihydropyrroles | frontiersin.org |
Contribution to the Development of Novel Synthetic Methodologies in Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry. bohrium.comacs.org The introduction of a nitro group is a well-established strategy for constructing new heterocyclic molecules. colab.ws this compound, with its reactive nitro and carbonate functionalities, is a prime candidate for developing novel synthetic routes to new heterocyclic systems.
The transformation of the nitro group into an amine via reduction is a foundational step that opens up a plethora of possibilities for cyclization reactions. vulcanchem.commdpi-res.com This newly formed amino group can react intramolecularly with a suitably functionalized bis-THF core or with external reagents to form diverse heterocyclic rings. For example, research has shown the synthesis of bis-heterocyclic derivatives like thiazolo-benzimidazoles from nitroaniline precursors. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions using nitrones derived from aldehydes have been employed to create bis(isoxazoline) derivatives, which can be further converted to bis(aziridines). wiley.com The synthetic potential of this compound lies in its ability to serve as a starting point for such multi-step syntheses, where the bis-THF unit is incorporated into a novel bis-heterocyclic framework. bohrium.com
Exploration as a Molecular Scaffold for Advanced Material Precursors (Focusing on synthetic aspects, not specific material properties)
A molecular scaffold is a core structure upon which new molecular entities can be built. acs.orgmdpi.com The rigid, stereochemically defined bis-THF structure of this compound makes it an excellent candidate for a synthetic scaffold. vulcanchem.comnih.gov Its application is noted in material synthesis, where it can serve as a foundational building block for larger, functional molecules that are precursors to advanced materials. lookchem.com
The synthetic utility in this context comes from the ability to systematically and predictably add other molecular components onto the core scaffold. The carbonate linker allows for the attachment of various functional units through reactions with alcohols or amines, while the nitrophenyl group offers a site for modification, for instance, through substitution reactions or by reducing the nitro group to an amine and building from there. vulcanchem.com This controlled, stepwise elaboration allows for the synthesis of well-defined oligomers or dendrimers where the bis-THF unit imparts specific conformational constraints. For example, bis-acyl-thiourea derivatives have been synthesized from 4-nitrobenzene-1,2-diamine, demonstrating how a nitro-aromatic core can be used to construct larger, symmetrical molecules. mdpi.com The synthesis of such complex structures is the first critical step toward creating new materials with tailored properties.
Design and Synthesis of Structural Analogues for Comparative Reactivity Studies
To understand the relationship between a molecule's structure and its chemical reactivity, chemists often synthesize a series of structural analogues for comparative analysis. beilstein-journals.org In the case of this compound, a known structural analogue is BIS THF Nitro Derivative 2. vulcanchem.com These compounds share the same molecular formula (C13H13NO7) but differ in their stereochemistry, which can lead to different reactivity profiles and biological activities. vulcanchem.com
The synthesis of such analogues allows researchers to probe how stereochemistry affects the molecule's properties. For instance, different stereoisomers can exhibit varied reaction rates or lead to different product distributions in stereoselective reactions. Beyond stereoisomers, other analogues could be synthesized by modifying the aromatic ring. The nitro group could be moved to the ortho or meta position, or replaced with other electron-withdrawing or electron-donating groups. The synthesis of these analogues would likely follow similar synthetic pathways to the parent compound, perhaps starting from different substituted nitrophenols. nih.gov By comparing the reactivity of these new derivatives to that of this compound, researchers can develop a deeper understanding of the electronic and steric effects that govern the chemistry of this class of compounds.
| Compound | CAS Number | Chemical Name | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | 288296-64-0 | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate | (3S,3aR,6aS) stereochemistry | chromatoscientific.comchemicalbook.com |
| BIS THF Nitro Derivative 2 | 252873-01-1 | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid | (3S,3aS,6aR) stereochemistry | vulcanchem.com |
Utility in Mechanistic Probe Design for Chemical Systems
Understanding reaction mechanisms is fundamental to controlling chemical reactions and designing new ones. Certain functional groups can act as "probes," providing spectroscopic or electrochemical signals that can be monitored to follow a reaction's progress and elucidate its mechanism. researchgate.net The nitro group in this compound is well-suited for this purpose.
The nitro group is electrochemically active and can be readily reduced. researchgate.netacs.org Changes in the reduction potential of the nitro group can provide insight into the electronic environment of the molecule. This has been used, for example, to study the push-pull electronic effects in nitrostilbene derivatives by observing how different substituents on the molecule affect the nitro group's reduction potential. researchgate.net Furthermore, the nitro group can act as a fluorescence quencher. mdpi.com A synthetic probe could be designed where the bis-THF derivative is attached to a fluorophore. The quenching of fluorescence by the nitro group could be modulated by a chemical reaction, allowing the reaction to be monitored via changes in fluorescence intensity. By incorporating this compound into a reacting system, chemists could use techniques like cyclic voltammetry or fluorescence spectroscopy to study reaction intermediates, transition states, and the flow of electrons during a chemical transformation. mdpi.comacs.org
Future Directions and Emerging Research Challenges in Bis Thf Nitro Derivative 1 Chemistry
Development of Sustainable and Green Synthetic Methodologies
Traditional methods for introducing nitro groups often rely on harsh and corrosive reagents like mixed nitric and sulfuric acid, which present significant environmental and safety concerns. researchgate.net A key future direction is the development of green and sustainable synthetic protocols for both the synthesis and subsequent modification of BIS THF Nitro Derivative 1.
Greener Nitration: Research will focus on alternative nitrating agents and conditions. This includes the use of solid acid catalysts, recyclable nitrating reagents, or protocols that minimize solvent use, such as mechanochemistry (ball milling). rsc.org These methods aim to reduce hazardous waste and improve the atom economy of the synthesis. researchgate.netespublisher.com
Catalytic Approaches: The development of novel catalysts for transformations of the nitro group is crucial. While precious metal catalysts (e.g., Palladium) are effective for nitro reduction, future work should explore catalysts based on earth-abundant and less toxic metals like iron or copper. organic-chemistry.orgjcsp.org.pk Furthermore, biocatalysis, using enzymes to perform selective reactions under mild, aqueous conditions, represents a promising frontier.
Flow Chemistry: Continuous flow processing offers enhanced safety, better temperature control, and easier scalability compared to batch synthesis. nih.gov Developing a flow-based synthesis for this compound would be a significant step towards a more sustainable and efficient manufacturing process, particularly for managing potentially energetic intermediates.
Advancements in High-Throughput Experimentation for Reaction Discovery and Optimization
The complexity of this compound makes the traditional one-variable-at-a-time approach to reaction optimization slow and inefficient. High-Throughput Experimentation (HTE) provides a powerful alternative, allowing for the rapid screening of hundreds or thousands of reaction conditions in parallel. nih.govacs.orgnih.gov
Future research will heavily rely on HTE to:
Discover Novel Reactions: Screen diverse combinations of catalysts, ligands, solvents, and reagents to uncover new transformations. chemrxiv.org
Optimize Reaction Conditions: Rapidly identify the optimal conditions (temperature, pressure, concentration) to maximize yield and selectivity for desired reactions, such as the selective reduction of the nitro group. researchgate.net
Map Reactivity: Generate comprehensive datasets that map the reactivity of the molecule under a wide range of conditions, which can be used to train predictive models.
An example of a hypothetical HTE screen for the selective hydrogenation of this compound is shown below.
Table 2: Hypothetical HTE Screening for Selective Nitro Group Reduction
| Catalyst (Metal) | Ligand | Solvent | Temperature (°C) | Yield of Amine (%) |
|---|---|---|---|---|
| Palladium (Pd) | None (on Carbon) | Methanol (B129727) | 25 | 95 |
| Platinum (Pt) | None (on Alumina) | Ethyl Acetate | 25 | 88 |
| Nickel (Ni) | Bipyridine | Tetrahydrofuran (B95107) (THF) | 50 | 75 |
| Iron (Fe) | PPh3 | Ethanol | 70 | 62 |
| Rhodium (Rh) | dppf | Dichloromethane | 25 | 91 |
| Gold (Au) | Xantphos | Toluene | 80 | 45 |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
As chemical synthesis becomes increasingly data-driven, the integration of Artificial Intelligence (AI) and Machine Learning (ML) will be indispensable for tackling complex targets like this compound. researchgate.net
Retrosynthetic Planning: AI tools can analyze the structure of this compound and propose multiple viable synthetic routes by working backward from the target molecule. mdpi.commdpi.com These programs can learn from the entire body of published chemical reactions to suggest both conventional and novel disconnections.
Reaction Outcome Prediction: ML models, trained on large reaction datasets, can predict the likely outcome and yield of a planned reaction before it is attempted in the lab. rsc.orgresearchgate.net This can save significant time and resources by avoiding unpromising experiments and prioritizing high-probability routes.
"Closed-Loop" Optimization: The ultimate goal is to create automated synthesis platforms where an AI algorithm designs an experiment, a robotic system performs it, and the results are fed back to the AI to inform the design of the next experiment. mdpi.com This closed-loop approach could rapidly discover optimal synthetic pathways for complex molecules with minimal human intervention.
Potential for Novel Mechanistic Discoveries
The study of new reactions often leads to fundamental insights into how chemical bonds are made and broken. The unique electronic and steric environment within this compound provides a platform for discovering and understanding novel reaction mechanisms. orientjchem.orgrsc.org
Future research challenges include:
Elucidating Stereoelectronic Effects: Investigating how the three-dimensional arrangement of the bis-THF rings influences the reactivity at the nitro center, and vice versa. This could reveal subtle, through-space interactions that govern reaction outcomes.
Trapping Reactive Intermediates: The interaction between the two functional systems may stabilize unusual reactive intermediates, such as nitrenes or radical ions. rsc.org Designing experiments to trap and characterize these species would provide deep mechanistic understanding.
Computational Modeling: High-level computational studies (e.g., Density Functional Theory) will be essential to model transition states, calculate reaction energy profiles, and rationalize experimental observations, providing a molecular-level picture of the transformation pathways. rsc.org
Exploration of the Compound’s Role in Unconventional Chemical Transformations
Beyond serving as a synthetic intermediate, the inherent properties of this compound could be harnessed for unconventional applications. The nitro group is not just a precursor to an amine; it is a high-energy functional group with its own unique chemistry. mdpi.com
Energetic Materials: The high nitrogen and oxygen content of the nitro group suggests that derivatives of this compound could be investigated for applications in energetic materials. mdpi.combegellhouse.commdpi.com Research would need to balance energetic performance with thermal stability, a challenge where the bis-THF scaffold could play a modulating role.
Skeletal Editing: Recent advances have shown that the nitro group can be a precursor to a nitrene intermediate, which can insert into C-H bonds to create new ring systems. rsc.org Exploring this reactivity with this compound could lead to the synthesis of novel, complex polycyclic scaffolds through skeletal editing of the bis-THF backbone.
Internal Oxidant: The nitro group can act as an internal oxygen source in certain transformations. rsc.org Future work could explore whether this property can be used to achieve selective oxidations elsewhere in the molecule under specific catalytic conditions, avoiding the need for external oxidizing agents.
Q & A
Q. What are the recommended storage protocols for BIS THF Nitro Derivative 1 to maintain chemical stability?
this compound should be stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure airtight containers to prevent moisture absorption and degradation. Regular stability assessments via HPLC or NMR are advised to monitor decomposition under these conditions .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Use H/C NMR to confirm stereochemistry (e.g., 3S,3aR,6aS configuration) and nitro group placement. Mass spectrometry (HRMS) validates molecular weight (CHNO; 271.23 g/mol). IR spectroscopy can identify carbonyl (C=O) and nitro (NO) functional groups. Cross-reference with purity standards (e.g., ≥95% by HPLC) to ensure analytical consistency .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Follow hazard codes H303 (harmful if swallowed), H313 (skin irritation), and H333 (respiratory irritation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include eye rinsing (30+ minutes) and skin decontamination with water .
Q. How can researchers validate the synthesis pathway for this compound?
Employ stepwise reaction monitoring via TLC or LC-MS to track intermediate formation (e.g., furo[2,3-b]furan precursors). Optimize nitro-group introduction using controlled nitration conditions (e.g., HNO/HSO at 0–5°C). Confirm regioselectivity through X-ray crystallography or NOE NMR experiments .
Advanced Research Questions
Q. How do varying solvent systems (e.g., THF vs. DCM) influence the stereochemical outcomes of this compound synthesis?
Polar aprotic solvents like THF stabilize transition states via Lewis acid-base interactions, favoring the 3S,3aR,6aS configuration. Compare reaction yields and enantiomeric excess (ee) using chiral HPLC under DCM (low polarity) vs. THF (high polarity). Computational modeling (DFT) can predict solvent effects on energy barriers for stereochemical control .
Q. What strategies resolve contradictions in kinetic data during nitro-group functionalization of BIS THF derivatives?
If reaction rates deviate from Arrhenius predictions, assess competing pathways (e.g., radical vs. electrophilic nitration). Use stopped-flow IR to capture intermediate species. Statistical analysis (e.g., ANOVA) of triplicate experiments under controlled humidity/temperature reduces variability. Cross-validate with isotopic labeling (e.g., NO) .
Q. Can SDS or similar surfactants enhance the solubility or reactivity of this compound in aqueous-phase reactions?
SDS micelles may improve solubility by reducing interfacial tension. Test via dynamic light scattering (DLS) to confirm micelle formation. Monitor reaction rates (e.g., nitro-group reduction) in SDS/THF/water emulsions vs. pure THF. Note that SDS may compete for active sites, requiring concentration optimization (e.g., 0.05–0.2 wt%) .
Q. How do computational models predict the electronic effects of the nitro group on this compound’s reactivity?
Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and Fukui indices. Compare with experimental Hammett constants (σ) for nitro-substituted analogs. Molecular dynamics simulations (e.g., GROMACS) can model solvation effects on transition states. Validate predictions via kinetic isotope effects (KIEs) .
Q. What methodologies identify and quantify degradation byproducts of this compound under accelerated aging conditions?
Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Employ high-resolution mass spectrometry (HRMS) and NMR to characterize structures. Quantify using external calibration curves and assess degradation pathways (e.g., hydrolysis, oxidation) via Arrhenius plots at 40–60°C .
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in THF/toluene mixtures. Use DoE (Design of Experiments) to vary catalyst loading (1–10 mol%), temperature (-20°C to 25°C), and pressure. Evaluate enantioselectivity via Mosher ester analysis. Compare turnover frequencies (TOF) with non-catalytic routes to assess efficiency gains .
Methodological Guidance
- Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., humidity-controlled glovebox) to isolate variables. Use multivariate analysis (PCA) to identify outlier datasets .
- Experimental Design : Apply PICO (Population: reaction intermediates; Intervention: solvent/catalyst; Comparison: control groups; Outcome: yield/ee) and FINER (Feasible, Novel, Ethical, Relevant) frameworks to structure hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
